molecular formula C15H16BrNO3S2 B2473457 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1704558-89-3

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2473457
CAS No.: 1704558-89-3
M. Wt: 402.32
InChI Key: WGEAWUWFJKXUDQ-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a bromophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the bromophenyl and furan groups through sulfonylation and coupling reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepane derivatives.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
  • 4-((4-Methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
  • 4-((4-Nitrophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Uniqueness

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s properties.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-12-3-5-13(6-4-12)22(18,19)17-8-7-15(21-11-9-17)14-2-1-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEAWUWFJKXUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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